1S/C4H4N2O2/c5-1-2(6)4(8)3(1)7/h5-6H2
. The molecular weight is 112.09 .
The compound is classified as a dione due to the presence of two carbonyl functional groups. It is primarily sourced from synthetic routes involving nucleophilic addition reactions with amino compounds. This compound has garnered attention in the field of medicinal chemistry for its role as a building block in the synthesis of CXCR2 receptor antagonists, which are being explored for therapeutic applications in treating inflammatory disorders .
The synthesis of 3,4-diaminocyclobut-3-ene-1,2-dione typically involves the following steps:
The molecular structure of 3,4-diaminocyclobut-3-ene-1,2-dione can be represented as follows:
The compound's structure features a cyclobutene ring with two amino groups at positions 3 and 4, and carbonyl groups at positions 1 and 2. This unique arrangement contributes to its reactivity and potential applications in organic synthesis .
3,4-Diaminocyclobut-3-ene-1,2-dione undergoes several types of chemical reactions:
The major products from these reactions include various substituted cyclobutene derivatives useful in further organic synthesis .
The mechanism by which 3,4-diaminocyclobut-3-ene-1,2-dione exerts its biological effects primarily involves its interaction with the CXCR2 receptor. The compound has been shown to inhibit CXCR2 binding and interleukin-8 mediated chemotaxis in cell lines expressing this receptor. This inhibition suggests that the compound may have therapeutic potential in treating conditions associated with inflammation .
The physical properties of 3,4-diaminocyclobut-3-ene-1,2-dione include:
Chemical properties include:
Additional analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy provide insights into its structural characteristics and confirm the presence of functional groups .
3,4-Diaminocyclobut-3-ene-1,2-dione has several notable applications:
3,4-Diaminocyclobut-3-ene-1,2-dione represents a symmetric cyclobutenedione derivative with the molecular formula C₄H₄N₂O₂ and a molecular weight of 112.09 g/mol. Its systematic IUPAC name is 3,4-diaminocyclobut-3-ene-1,2-dione, reflecting the positions of the amino substituents on the unsaturated four-membered ring. The compound is commonly known as squaramide, serving as the parent structure for a broad class of bioactive derivatives [7] [9]. Its core scaffold consists of a cyclobutene ring with two carbonyl groups at positions 1 and 2 and two amino groups at positions 3 and 4.
The molecular structure exhibits high symmetry, contributing to its unique physicochemical properties. Key identifiers include:
Table 1: Systematic Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 3,4-Diaminocyclobut-3-ene-1,2-dione |
Molecular Formula | C₄H₄N₂O₂ |
Molecular Weight | 112.09 g/mol |
CAS Registry Number | 5231-89-0 |
PubChem Compound ID | 2781329 |
Common Synonyms | Squaramide; Diaminocyclobutenedione |
Crystallographic studies reveal that squaramide adopts a planar conformation in the solid state. The cyclobutene ring features bond lengths intermediate between single and double bonds, indicative of significant π-electron delocalization. The C=O bonds average 1.20 Å, while C-N bonds measure 1.35 Å, consistent with partial double-bond character . Hydrogen bonding dominates the crystal packing, forming characteristic R₂²(10) dimeric motifs via N-H···O=C interactions with N···O distances of ~2.89 Å. These dimers further assemble into extended sheets through secondary hydrogen bonds .
Spectroscopic data provide additional structural validation:
Polymorphism is observed in derivatives, as demonstrated by 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, which crystallizes in two concomitant forms: monoclinic (P2₁/c) and triclinic (P-1) .
Table 2: Crystallographic Parameters for Squaramide Derivatives
Parameter | Monoclinic Form (P2₁/c) | Triclinic Form (P-1) |
---|---|---|
Space Group | P2₁/c | P-1 |
Z (Molecules/Unit Cell) | 8 | 4 |
Bond Length (C=O) | 1.202 Å | 1.207 Å |
Bond Length (C-N) | 1.348 Å | 1.351 Å |
N-H···O H-Bond Length | 2.892 Å | 2.878 Å |
Squaramide exhibits dynamic tautomeric equilibria between amino and imino forms. The dominant tautomer is the diamino structure (3,4-diaminocyclobut-3-ene-1,2-dione), while the monoimino form (4-amino-4-iminocyclobut-2-ene-1,2-dione) represents a minor species. This equilibrium is solvent-dependent, with polar protic solvents favoring the diamino tautomer due to stabilization via hydrogen bonding [7].
Density functional theory (DFT) calculations confirm that the planar conformation is energetically preferred, with a rotational barrier of ~15 kcal/mol for amino group inversion. Substituents significantly influence conformational stability:
The molecule’s rigidity and hydrogen-bonding capacity make it a privileged scaffold in supramolecular chemistry, where it functions as a bidentate hydrogen-bond donor with 10–50× greater affinity for anions than thioureas [7].
Squaramide’s bioisosteric relationship with urea and carboxylic acid derivatives stems from its hydrogen-bonding geometry and dipole moment. Key comparisons include:
Structurally, squaramides exhibit enhured rigidity over ureas, with a smaller ring size (90° bond angles vs. 120° in ureas). This constraint improves target selectivity, as demonstrated in CXCR2 antagonists where the cyclobutenedione core precisely orients pharmacophores within intracellular allosteric sites [1] [10].
Table 3: Structure-Activity Relationships of Key Derivatives
Derivative | CXCR2 IC₅₀ (nM) | Oral Bioavailability (%F) | Key Structural Feature |
---|---|---|---|
3,4-Diamino (Parent) | Inactive | - | Unsubstituted NH₂ |
3,4-Dimorpholino | 8.2 | 62 | Morpholine rings |
3-(4-Fluorophenyl)amino-4-morpholino | 6.7 | 28 | 4-Fluorophenyl substituent |
3-(2-Thienyl)amino-4-morpholino | 22.3 | 51 | Heteroaryl (thiophene) |
Source: Adapted from [4]
The cyclobutenedione ring’s electron-deficient nature facilitates π-stacking interactions in protein binding pockets, a feature exploited in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. For example, in CXCR2 inhibitors, the squaramide carbonyl groups form critical hydrogen bonds with Lys320 and Asp84 residues, while the 3,4-substituents occupy hydrophobic subpockets [10].
Summary of Key Structural Advantages Over Ureas
This comprehensive analysis underscores squaramide’s versatility as a multifunctional scaffold in medicinal chemistry and materials science, driven by its unique structural and electronic properties.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5